2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid is a chemical compound with the molecular formula C15H11NO4. It is known for its applications in various fields of scientific research, particularly in proteomics and pharmaceutical testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Commonly used solvents include ethanol and water
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Flow Systems: To ensure consistent production and quality control
Purification: Techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, water
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20-80°C)
Major Products Formed
Oxidation: Formation of benzoyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzoyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry
Biology: Employed in proteomics research to study protein interactions and functions
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing
Industry: Utilized in the production of various chemical intermediates and as a quality control standard
Wirkmechanismus
The mechanism of action of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in metabolic pathways
Pathways Involved: Inhibition or activation of enzymatic reactions, modulation of protein-protein interactions
Effects: Alteration of cellular processes, potential therapeutic effects in disease models.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt: A sodium salt derivative with similar properties and applications
Benzoyl Glycine: A related compound with different functional groups but similar synthetic routes
This compound Monosodium Salt: Another derivative with comparable uses in research
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in research applications and potential therapeutic properties make it a valuable compound in scientific studies .
Eigenschaften
CAS-Nummer |
126849-37-4 |
---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-(2-amino-3-benzoylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C15H11NO4/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20/h1-8H,16H2,(H,19,20) |
InChI-Schlüssel |
BWFGCYTTWWSVGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.